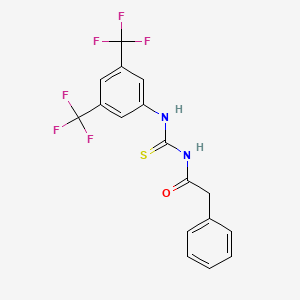

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-phenylacetyl)thiourea

Description

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-phenylacetyl)thiourea is a thiourea derivative characterized by a 3,5-bis(trifluoromethyl)phenyl group and a 2-phenylacetyl substituent. The trifluoromethyl groups enhance electron-withdrawing properties, while the phenylacetyl moiety introduces steric bulk and aromaticity. Such structural features are critical in applications ranging from asymmetric catalysis to molecular recognition .

Properties

IUPAC Name |

N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F6N2OS/c18-16(19,20)11-7-12(17(21,22)23)9-13(8-11)24-15(27)25-14(26)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2,(H2,24,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVQYGOJCWSQMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-phenylacetyl)thiourea typically involves the following steps:

-

Formation of the Phenylacetyl Isothiocyanate: : This intermediate is prepared by reacting phenylacetyl chloride with potassium thiocyanate in an organic solvent such as acetone or dichloromethane. The reaction is carried out at room temperature with stirring for several hours.

-

Reaction with 3,5-Bis(trifluoromethyl)aniline: : The phenylacetyl isothiocyanate is then reacted with 3,5-bis(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion to the desired thiourea compound.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. Solvent recycling and purification steps are also integrated to minimize waste and reduce production costs. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-phenylacetyl)thiourea undergoes various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction of the carbonyl group in the phenylacetyl moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or peracetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products

Oxidation: Sulfonyl derivatives.

Reduction: Alcohols or amines, depending on the specific reduction pathway.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Synthetic Chemistry

-

Catalysis :

- The compound is utilized as a catalyst in various organic reactions, particularly in the formation of carbon-nitrogen bonds. It has demonstrated effectiveness in promoting reactions such as the synthesis of ureas and thioureas from isocyanates and amines.

- A notable study showed its application in the synthesis of substituted thioureas, which are valuable intermediates in medicinal chemistry .

- Synthesis of Heterocycles :

Pharmaceutical Applications

-

Anticancer Activity :

- Research indicates that derivatives of this thiourea exhibit significant anticancer properties. A study evaluated its efficacy against various cancer cell lines, revealing promising results in inhibiting cell proliferation .

- The compound's structural features contribute to its activity by interacting with specific biological targets involved in cancer progression.

- Neurokinin Receptor Antagonism :

Material Science Applications

- Fluorinated Polymers :

- Coatings and Surface Modifications :

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Synthetic Chemistry | Catalysis for thiourea synthesis | Effective in forming carbon-nitrogen bonds |

| Pharmaceutical | Anticancer activity | Significant inhibition of cancer cell proliferation |

| Pharmaceutical | Neurokinin receptor antagonism | Potential therapeutic effects on stress responses |

| Material Science | Fluorinated polymer development | Enhanced chemical resistance and thermal stability |

| Material Science | Coatings and surface modifications | Improved durability against environmental factors |

Case Studies

-

Synthesis of Substituted Thioureas :

- A study utilized 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-phenylacetyl)thiourea as a catalyst to synthesize various substituted thioureas with high yields and selectivity. The reaction conditions were optimized to achieve maximum efficiency.

-

Anticancer Screening :

- In a preclinical trial, derivatives of this thiourea were tested against multiple cancer cell lines, demonstrating IC50 values that indicate potent anticancer activity compared to standard chemotherapeutic agents.

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-phenylacetyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and stability. The thiourea moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

Thiourea derivatives often differ in substituents on the nitrogen atoms, influencing electronic and steric properties:

- 3,5-Bis(trifluoromethyl)phenyl Group : Common in analogs like Takemoto’s catalysts (e.g., (S,S)-TUC), this group provides strong electron-withdrawing effects, enhancing hydrogen-bonding capacity for catalysis .

- 2-Phenylacetyl vs. Cyclohexyl/Quinuclidinyl Groups: The phenylacetyl group in the target compound introduces planar aromaticity, favoring π-π interactions. In contrast, cyclohexyl () or quinuclidinyl () groups add rigidity or chirality, critical for enantioselective catalysis . Dimethylamino-substituted cyclohexyl groups (e.g., (S,S)-TUC) increase basicity, enabling dual hydrogen-bonding and Brønsted acid catalysis .

Comparative Data Table

Biological Activity

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-phenylacetyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities. This compound, characterized by its trifluoromethyl groups and phenylacetyl moiety, exhibits diverse pharmacological effects, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C15H12F6N2S

- Molecular Weight : 366.32 g/mol

- CAS Number : 175277-17-5

Thiourea compounds are known to interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which can lead to increased bioactivity. The proposed mechanisms include:

- Enzyme Inhibition : Thioureas can act as competitive inhibitors for enzymes involved in metabolic pathways.

- Receptor Modulation : These compounds may influence receptor activity through allosteric modulation or direct binding.

Antitumor Activity

Research indicates that thiourea derivatives exhibit significant antitumor properties. For example, studies have shown that similar compounds can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. A specific study on related thioureas demonstrated their effectiveness against solid tumors and lymphomas, suggesting a potential therapeutic role for this compound in oncology .

Antimicrobial Properties

Thiourea derivatives have also displayed antimicrobial activity against various pathogens. The ability to disrupt bacterial cell membranes or inhibit essential metabolic processes contributes to their effectiveness. In vitro studies have reported varying degrees of antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

Toxicity Profile

While the biological activity is promising, it is crucial to consider the toxicity associated with this compound. Studies indicate that compounds with similar structures can exhibit acute toxicity upon ingestion or skin contact . Therefore, understanding the safety profile through comprehensive toxicological assessments is vital for further development.

Study 1: Antitumor Efficacy

A recent study investigated the antitumor effects of thiourea derivatives in a mouse model of cancer. The compound was administered at varying doses, resulting in a dose-dependent reduction in tumor size and increased survival rates among treated subjects. Histological analysis revealed significant apoptosis in tumor tissues, correlating with the observed therapeutic effects .

Study 2: Antimicrobial Activity

In another investigation, this compound was tested against a panel of bacterial strains. Results indicated that the compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The mechanism was attributed to disruption of bacterial protein synthesis .

Data Summary

Q & A

Q. What are the recommended methods for synthesizing 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-phenylacetyl)thiourea with high yield and purity?

Methodological Answer: Synthesis typically involves coupling 3,5-bis(trifluoromethyl)phenyl isothiocyanate with 2-phenylacetyl amine derivatives. Key steps include:

- Protecting Group Strategy : Use tert-butoxycarbonyl (Boc) or other groups to prevent side reactions during thiourea formation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency at 0–25°C .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity. Yield and purity should be verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers confirm the structural integrity of this thiourea derivative post-synthesis?

Methodological Answer: Combine multiple analytical techniques:

Q. What are the key stability considerations for handling and storing this compound?

Methodological Answer:

- Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation and moisture absorption .

- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products may include hydrolyzed urea analogs .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of trifluoromethyl groups in this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify electron-deficient CF₃ groups susceptible to nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO) to assess conformational stability of the thiourea backbone .

- Docking Studies : Map binding affinities to biological targets (e.g., enzymes with hydrophobic pockets) using AutoDock Vina .

Q. How should researchers resolve contradictions in reported crystallographic data for thiourea derivatives?

Methodological Answer:

- Variable-Temperature XRD : Compare unit cell parameters at 100 K vs. 296 K to identify thermal expansion effects .

- Disorder Analysis : Use SHELXL refinement to model positional disorder in CF₃ or phenylacetyl groups, which may explain discrepancies in bond angles .

- High-Resolution Synchrotron Data : Collect data at λ = 0.5 Å to improve resolution for heavily fluorinated regions .

Q. What experimental designs are optimal for studying environmental degradation pathways of this compound?

Methodological Answer:

- Microcosm Studies : Expose the compound to soil/water systems under controlled O₂ levels (aerobic vs. anaerobic) and monitor via LC-MS/MS .

- Photolysis : Use UV-C lamps (λ = 254 nm) to simulate sunlight-induced degradation; quantify intermediates (e.g., defluorinated products) .

- QSAR Modeling : Corporate logP and hydrolysis rate constants to predict environmental half-lives .

Q. How can structure-activity relationships (SAR) be established for this thiourea derivative?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace phenylacetyl with pyridyl or cyclohexyl groups) and compare bioactivity .

- Biological Assays : Test inhibition of target enzymes (e.g., carbonic anhydrase) using fluorometric assays. Correlate IC₅₀ values with Hammett σ constants of substituents .

Data Contradiction Analysis

Q. How to address conflicting spectroscopic data for thiourea derivatives in literature?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.